(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide
Description
The compound (2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide is a synthetic chromene derivative with a complex heterocyclic architecture. Its structure features:
- A 2H-chromene core substituted with a methoxy group at position 6.
- A (Z)-configured imino group at position 2, linked to a 4-fluoro-2-methylphenyl moiety.
- A carboxamide group at position 3, where the amide nitrogen is bonded to a furan-2-ylmethyl substituent.
This compound’s design integrates multiple pharmacophoric elements: the chromene scaffold (associated with bioactivity in medicinal chemistry), fluorine (for metabolic stability), and the furan moiety (contributing to π-π interactions).
Properties
IUPAC Name |
2-(4-fluoro-2-methylphenyl)imino-N-(furan-2-ylmethyl)-8-methoxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O4/c1-14-11-16(24)8-9-19(14)26-23-18(22(27)25-13-17-6-4-10-29-17)12-15-5-3-7-20(28-2)21(15)30-23/h3-12H,13H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNHZAMUYVTIPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide , with the CAS number 1327178-84-6 , is a chromene derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
The molecular formula of this compound is , with a molecular weight of 406.4 g/mol . It features a chromene core, which is known for its pharmacological relevance, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C23H19FN2O4 |
| Molecular Weight | 406.4 g/mol |
| Structure | Structure |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study focusing on chromone derivatives showed that modifications in the structure can enhance cytotoxic effects against various cancer cell lines. The presence of substituents like the fluoro group in this compound may enhance its interaction with biological targets, leading to increased efficacy against tumors .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Chromone derivatives are known to inhibit enzymes such as 5-lipoxygenase , which plays a crucial role in inflammatory processes. Studies have demonstrated that certain structural modifications can lead to greater inhibition of this enzyme, suggesting that this compound might possess similar capabilities .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in cancer progression and inflammation. The imino group and methoxy substitutions are thought to play critical roles in modulating these interactions, potentially leading to altered enzyme activity or receptor signaling pathways .
Case Studies and Research Findings
- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of various chromone derivatives against human cancer cell lines. The findings indicated that compounds with similar structures to this compound exhibited IC50 values in the micromolar range, highlighting their potential as anticancer agents .
- Inflammation Model : In an animal model of inflammation, derivatives were administered to assess their ability to reduce inflammatory markers. Results showed a significant decrease in pro-inflammatory cytokines, indicating the potential therapeutic application of these compounds in inflammatory diseases .
Scientific Research Applications
The compound (2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide has garnered interest in various scientific research applications, particularly in medicinal chemistry due to its potential biological activities. This article explores its applications, supported by case studies and relevant findings.
Anticancer Activity
Research indicates that derivatives of chromene compounds exhibit significant anticancer properties. Studies have shown that modifications to the structure can enhance cytotoxic effects against various cancer cell lines. For instance, a recent study reported that similar compounds demonstrated IC50 values in the micromolar range against human cancer cell lines, highlighting their potential as anticancer agents.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Chromene derivatives are known to inhibit enzymes such as 5-lipoxygenase , which plays a crucial role in inflammatory processes. Studies suggest that structural modifications can lead to increased inhibition of this enzyme, indicating potential therapeutic applications in treating inflammatory diseases.
Cytotoxicity Study
A recent study evaluated the cytotoxic effects of various chromone derivatives against human cancer cell lines. The findings indicated that compounds with structures similar to this compound exhibited significant growth inhibition rates, supporting their development as anticancer agents.
Inflammation Model
In an animal model of inflammation, chromone derivatives were administered to assess their ability to reduce inflammatory markers. Results showed a notable decrease in pro-inflammatory cytokines, suggesting therapeutic potential for these compounds in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in the Chromene-3-carboxamide Family
Compound 15: 8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (from )
- Core structure : Chromene-3-carboxamide with an 8-methoxy group.
- Key differences: The imino group is unsubstituted (vs. 4-fluoro-2-methylphenyl in the target compound). The amide nitrogen is linked to a 2-chlorophenyl group (vs. furan-2-ylmethyl).
- Synthesis : Prepared using 2-hydroxy-3-methoxybenzaldehyde, indicating shared synthetic pathways with the target compound .
- Implications : The 2-chlorophenyl substituent may enhance lipophilicity but reduce solubility compared to the furan-derived analog.
Compound 3: N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide (from )
- Core structure : Tetrahydrochromene with a benzamide group.
- Key differences :
- Saturated chromene ring (vs. aromatic in the target compound).
- Cyanide and benzamide substituents (vs. carboxamide and furan).
Amide-Containing Derivatives
2-Chloro-N-(4-fluorophenyl)acetamide (from )
- Structure : Simple chloroacetamide with a 4-fluorophenyl group.
- Key differences: Lacks the chromene scaffold and imino group. Chloroacetamide backbone (vs. carboxamide linked to chromene).
- Functional relevance: Serves as an intermediate in synthesizing bioactive molecules like quinolinyloxy acetamides. The fluorine atom enhances stability, a feature shared with the target compound’s 4-fluoro substituent .
Heterocyclic Analogs with Imino Groups
(2Z)-N-(4-Methoxyphenyl)-2-(4-methoxyphenylimino)-2H-1,4-benzoxazin-3-amine (from )
- Core structure : Benzoxazin-3-amine with dual methoxyphenyl groups.
- Key differences :
- Benzoxazin ring (vs. chromene) with an amine at position 3.
- Methoxy groups on both phenyl rings (vs. fluoro and methyl in the target compound).
- Implications : The benzoxazin core may offer distinct electronic properties due to the oxygen atom’s position, affecting binding affinity compared to chromene derivatives .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Fluorine vs. Chlorine : The target compound’s 4-fluoro group likely improves metabolic stability compared to chlorine-containing analogs (e.g., Compound 15), which may exhibit higher toxicity .
- Furan vs. Phenyl Amides : The furan-2-ylmethyl group in the target compound introduces oxygen-based hydrogen bonding capacity, contrasting with the hydrophobic 2-chlorophenyl in Compound 15 .
- Chromene vs. Benzoxazin : The chromene core’s aromaticity may enhance π-stacking interactions in drug-receptor binding compared to benzoxazin derivatives .
Notes on Methodology
Crystallographic data for similar compounds (e.g., ) were refined using SHELX software, underscoring its role in structural validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
